molecular formula C14H17N3O2 B7708949 N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]butanamide

N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]butanamide

Cat. No.: B7708949
M. Wt: 259.30 g/mol
InChI Key: VXHKPVXLRMAFQH-UHFFFAOYSA-N
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Description

N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]butanamide is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]butanamide typically involves the formation of the oxadiazole ring followed by the attachment of the butanamide group. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol. The resulting oxadiazole intermediate is then reacted with butanoyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The oxadiazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]butanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It may be explored for its therapeutic potential in treating various diseases.

    Industry: The compound can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]butanamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to changes in their activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Amino-4-methylphenyl)benzamide: This compound is similar in structure but has different functional groups, leading to different properties and applications.

    2-Ethyl-N-methyl-N-(3-methylphenyl)butanamide: Another related compound with variations in the alkyl chain and functional groups.

Uniqueness

N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]butanamide is unique due to the presence of the oxadiazole ring, which imparts specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-3-5-12(18)15-9-13-16-14(17-19-13)11-7-4-6-10(2)8-11/h4,6-8H,3,5,9H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXHKPVXLRMAFQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCC1=NC(=NO1)C2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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